2-(2-Chlorophenyl)-5-methylmorpholine hydrochloride
Overview
Description
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Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, the reaction conditions, and the yield.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its atomic arrangement and any important functional groups.Chemical Reactions Analysis
This would involve a discussion of how the compound reacts with other substances, including the products of these reactions and the conditions under which they occur.Physical And Chemical Properties Analysis
This would include information on the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as reactivity and stability).Scientific Research Applications
Synthesis and Structural Analysis
- The compound is utilized in stereoselective synthesis, forming N-methylmorpholinium tetrahydropyridine-thiolate, used for synthesizing 2-alkylthiotetrahydropyridines. The structure of one such derivative was determined via X-ray crystallographic analysis (Krivokolysko et al., 2001).
- Another study demonstrates its role in synthesizing ammonium tetrahydropyridine-thiolates, which further assist in creating 1-alkylthio-4-benzoyl-1-benzoylamino derivatives (Krivokolysko et al., 2001).
Crystal Structure and Bonding
- N-Methylmorpholinium chloride's crystal structure, a related compound, shows hydrogen bonds between halide ions and morpholinium protons, with lattice dimensions impacted by halide ion radii (Turnbull, 1997).
Chemical Transformation
- It is involved in optimized synthesis processes, like forming methyl(+)-alpha-amino(2-chlorophenyl)acetate hydrochloride, with specific reaction conditions detailed for maximizing yield (Wang Guo-hua, 2008).
- In a related context, 2-Chloro-5-methylthiophene's synthesis, a versatile intermediate for pharmaceuticals and agrochemicals, is facilitated by reactions involving similar chlorophenyl compounds (Zhang-Qi Yang, 2010).
Environmental Impact Studies
- The oxidative transformation of triclosan and chlorophene by manganese oxides, related compounds to 2-(2-Chlorophenyl)-5-methylmorpholine hydrochloride, is studied for environmental impact analysis (Zhang & Huang, 2003).
Inclusion Compounds and Hydrogen Bonding
- The compound's derivatives form inclusion compounds with acetonitrile, showing unique hydrogen bonding patterns and crystal structures, providing insights into molecular interactions and stabilities (Dega-Szafran et al., 2002).
Photocatalytic Degradation Studies
- Studies on the degradation of chlorophenols, closely related to 2-(2-Chlorophenyl)-5-methylmorpholine hydrochloride, under solar irradiation provide insights into environmental remediation techniques (Gryglik et al., 2004).
Safety And Hazards
This would involve a discussion of any risks associated with handling or using the compound, including toxicity information and recommended safety precautions.
Future Directions
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I hope this general information is helpful. If you have a different compound or a more specific question, feel free to ask!
properties
IUPAC Name |
2-(2-chlorophenyl)-5-methylmorpholine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO.ClH/c1-8-7-14-11(6-13-8)9-4-2-3-5-10(9)12;/h2-5,8,11,13H,6-7H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIKBBUOIWYFACR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC(CN1)C2=CC=CC=C2Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chlorophenyl)-5-methylmorpholine hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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